Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 324068-50-0
Cat. No.: VC5556202
Molecular Formula: C14H15ClN2O4
Molecular Weight: 310.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324068-50-0 |
|---|---|
| Molecular Formula | C14H15ClN2O4 |
| Molecular Weight | 310.73 |
| IUPAC Name | ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C14H15ClN2O4/c1-2-21-13(19)11-9(7-15)16-14(20)17-12(11)8-5-3-4-6-10(8)18/h3-6,12,18H,2,7H2,1H3,(H2,16,17,20) |
| Standard InChI Key | SUARUFRBXLOCFP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2O)CCl |
Introduction
Chemical Identity and Molecular Characteristics
The compound belongs to the tetrahydropyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₁₅H₁₇ClN₂O₅, with a molecular weight of 340.76 g/mol (calculated from analogous structures) . The IUPAC name reflects its substituents: a chloromethyl group at position 6, a 2-hydroxyphenyl group at position 4, and ethyl ester and ketone functionalities at positions 5 and 2, respectively.
Key identifiers include:
Synthesis and Crystallographic Analysis
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous dihydropyrimidines are typically synthesized via the Biginelli condensation. This one-pot reaction involves a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 2-hydroxybenzaldehyde), and a urea derivative in the presence of a Lewis acid catalyst like CeCl₃·7H₂O . For example, ethyl 6-chloromethyl-4-(2,3,4-trimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized in 92% yield using this method .
Crystal Structure and Conformation
X-ray crystallography of closely related compounds reveals critical structural features:
-
Tetrahydropyrimidine Ring: Adopts a flattened envelope conformation, with the C4 atom deviating by ~0.43 Å from the ring plane .
-
Substituent Orientations:
-
Hydrogen Bonding: A three-dimensional network forms via N–H···O and O–H···O interactions, stabilizing the crystal lattice .
Table 1: Selected Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | Monoclinic, P2₁/c | |
| Unit Cell Dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å | |
| Dihedral Angle (C4–C7) | 87.7° | |
| Hydrogen Bond Lengths | N1–H···O1: 2.89 Å; O2–H···O3: 2.76 Å |
| Compound | DPPH Inhibition (%) | Reference |
|---|---|---|
| Tetrazolopyrimidine derivative | 84 (100 µg/mL) | |
| Pyrimidothiazolotriazine | 78 (100 µg/mL) |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in ethanol and DMSO; low aqueous solubility due to the chloromethyl and ester groups .
-
Stability: Susceptible to hydrolysis under acidic/basic conditions, particularly at the ester and ketone functionalities .
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume